5,7-Dimethyladamantane-1,3-diol
Overview
Description
5,7-Dimethyladamantane-1,3-diol is a derivative of 1,3-Dimethyladamantane . It is a compound with the molecular formula C12H20O2 . It is used in industrial and scientific research .
Synthesis Analysis
1,3-Dimethyladamantane undergoes a C-H insertion reaction with phenylchlorocarbene. It reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .Molecular Structure Analysis
The molecular weight of 5,7-Dimethyladamantane-1,3-diol is 196.29 g/mol . The exact mass is 196.146329876 g/mol .Chemical Reactions Analysis
1,3-Dimethyladamantane undergoes C-H insertion reaction with phenylchlorocarbene. It reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .Physical And Chemical Properties Analysis
The density of 1,3-Dimethyladamantane is 0.886 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.478 (lit.) .Scientific Research Applications
Photoinitiated Oxidation Studies
One significant application of 5,7-Dimethyladamantane-1,3-diol relates to the study of photoinitiated oxidation. In a study, UV irradiation of acetonitrile solutions of 1,3-dimethyladamantane in air led to the formation of various products including 5,7-dimethyladamantane-1,3-diol. This research explored the effects of different catalytic compounds on the yield and composition of oxidation products, highlighting the potential of 5,7-Dimethyladamantane-1,3-diol in understanding complex chemical reactions and catalysis (Nekhayev, Zaikin & Bagrii, 1995).
Thermodynamic Properties
Another research focus is on the thermodynamic properties of compounds like 1,3-dimethyladamantane. Studies have measured the heat capacity of 1,3-dimethyladamantane, offering insights into its phase transitions and thermodynamic properties. Such research is crucial for understanding the physical behavior of this compound under different temperature conditions, which can have broader applications in materials science (Varushchenko et al., 2005).
Spectroscopic Studies
In spectroscopy, the order-disorder phase transition of 1,3-dimethyladamantane has been investigated. By using techniques like IR and Raman spectroscopy, researchers can gain deeper understanding of molecular structures and transitions, which is essential in fields like materials science and molecular engineering (Huang, Gilson & Butler, 1991).
Hydroxylation Research
Research has also focused on the hydroxylation of adamantanes to produce compounds like 5,7-dimethyladamantane-1,3-diol. This area of study has implications in organic synthesis and the development of new chemical processes (Ishii et al., 1996).
Synthesis and Stability
The synthesis and stability of compounds like 1,3-dimethyladamantane are also key areas of research. Understanding the synthesis routes and thermal stability of such compounds is vital for their potential application in various industries, including fuel and material science (Qin et al., 2014).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids Category 3. The safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting/equipment, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5,7-dimethyladamantane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h13-14H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTKRLBGVHQKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyladamantane-1,3-diol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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